molecular formula C13H19NO2 B13518475 Methyl 4-((2-methylbenzyl)amino)butanoate

Methyl 4-((2-methylbenzyl)amino)butanoate

Cat. No.: B13518475
M. Wt: 221.29 g/mol
InChI Key: RNWNCJWMRPZWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of a methyl ester group and an amine group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-methylphenyl)methyl]amino}butanoate typically involves the reaction of 4-aminobutanoic acid with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutanoic acid attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include methanol and dichloromethane, and the reaction is typically carried out at room temperature .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines and esters.

Scientific Research Applications

Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-{[(2-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{methyl[(2-methylphenyl)methyl]amino}butanoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-[(2-methylphenyl)methyl]aniline

Uniqueness

Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate is unique due to its specific structural features, such as the combination of a methyl ester and an amine group attached to a butanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-[(2-methylphenyl)methylamino]butanoate

InChI

InChI=1S/C13H19NO2/c1-11-6-3-4-7-12(11)10-14-9-5-8-13(15)16-2/h3-4,6-7,14H,5,8-10H2,1-2H3

InChI Key

RNWNCJWMRPZWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.